molecular formula C12H8ClFN2O B2964332 2-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide CAS No. 57841-99-3

2-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B2964332
CAS No.: 57841-99-3
M. Wt: 250.66
InChI Key: AZEXRMFJVLDPOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide” can be inferred from its name. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2-position with a chlorine atom, at the 3-position with a carboxamide group, and at the 4-position with a fluorophenyl group .

Scientific Research Applications

Medicinal Chemistry Applications

  • The compound has been studied in the context of discovering potent and selective Met kinase inhibitors. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides showed improved enzyme potency and kinase selectivity, leading to significant advancements in cancer therapy. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its potential as a therapeutic agent (G. M. Schroeder et al., 2009).

Material Science Applications

  • Research into aromatic polyamides and polyimides derived from similar structures has indicated the production of materials with high thermal stability and solubility in organic solvents. Such materials could be used in advanced engineering applications due to their inherent viscosities, solvent resistance, and thermal properties (Chin‐Ping Yang et al., 1993).

Organic Synthesis Applications

  • The compound plays a role in the synthesis of carboxamides, where betaine acts as an effective acid captor in the equimolar reactions of carboxylic acids and amines. This method offers a convenient approach to synthesizing carboxamides, highlighting its utility in organic synthesis and potential pharmaceutical applications (T. Mukaiyama et al., 1976).

Future Directions

The future directions for research on “2-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, more research could be done to determine its physical and chemical properties, as well as its safety and hazards .

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-11-10(2-1-7-15-11)12(17)16-9-5-3-8(14)4-6-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXRMFJVLDPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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